DICYANINE A
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Overview
Description
DICYANINE A is a chemical compound with the molecular formula C25H25N2I. It is known for its unique structure, which includes a quinolinium core with ethyl and propenyl substituents. This compound is also referred to as this compound and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DICYANINE A typically involves the reaction of 1-ethylquinolinium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DICYANINE A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products
Oxidation: The major products are quinolinium derivatives with oxidized substituents.
Reduction: The major products are reduced quinolinium derivatives.
Substitution: The major products are quinolinium compounds with different halide substituents.
Scientific Research Applications
DICYANINE A has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinolinium compounds.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of DICYANINE A involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability. The compound also interacts with proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propenyl]-, iodide
- 1-Ethyl-2-(4-methylstyryl)quinolinium iodide
- 1-Ethyl-4-methylquinolinium iodide
Uniqueness
DICYANINE A is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate into DNA and interact with proteins makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
20591-23-5 |
---|---|
Molecular Formula |
C25H25IN2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AIUPVZRNWAATQJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |
Isomeric SMILES |
CCN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-] |
Canonical SMILES |
CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |
20591-23-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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